molecular formula C14H15FN2O B6268362 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152874-28-6

1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6268362
CAS RN: 1152874-28-6
M. Wt: 246.3
InChI Key:
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Description

1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (4-F-PzC) is an important chemical compound used in a variety of applications, ranging from pharmaceuticals to organic synthesis. It is a compound with a wide range of applications due to its unique properties and versatile structure. 4-F-PzC is a colorless, volatile liquid with a boiling point of 108°C and a melting point of -12°C. It is soluble in polar solvents, such as ethanol and dimethyl sulfoxide (DMSO), and is insoluble in non-polar solvents, such as hexane.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, however, it is believed to be related to its ability to interact with certain proteins and enzymes. It is believed that 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde binds to certain proteins and enzymes, which leads to changes in their structure and function. This can lead to changes in the activity of the proteins and enzymes, which can affect the biochemical and physiological effects of various drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde are not fully understood, however, it is believed to be related to its ability to interact with certain proteins and enzymes. It is believed that 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde binds to certain proteins and enzymes, which leads to changes in their structure and function. This can lead to changes in the activity of the proteins and enzymes, which can affect the biochemical and physiological effects of various drugs.

Advantages and Limitations for Lab Experiments

The use of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it has been used in a variety of scientific research applications, which makes it a useful tool for researchers. However, one limitation is that it is not very stable and can degrade over time.

Future Directions

The potential future directions for 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde are numerous. One potential direction is to further study the mechanism of action of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and to determine how it interacts with various proteins and enzymes. Additionally, further research could be done to explore the biochemical and physiological effects of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and to determine how it can be used to modify the activity of various proteins and enzymes. Additionally, further research could be done to explore the potential applications of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in various fields, such as pharmaceuticals or organic synthesis. Finally, further research could be done to explore the potential uses of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in drug delivery systems, such as nanocarriers, and to determine how it can be used to improve the efficacy of various drugs.

Synthesis Methods

1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be synthesized in a variety of ways. It can be synthesized from 4-fluorophenylmagnesium bromide and ethyl pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. It can also be synthesized from 4-fluorophenylmagnesium bromide and ethyl pyrazole-4-carboxylate in the presence of a base such as potassium hydroxide. Additionally, 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be synthesized from 4-fluorophenylmagnesium bromide and ethyl pyrazole-4-carboxylate in the presence of a base such as sodium hydroxide.

Scientific Research Applications

1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including the antidepressant fluoxetine. Additionally, 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been used to study the biochemical and physiological effects of various drugs, including the anticonvulsant lamotrigine. It has also been used to study the pharmacology of various drugs, including the antipsychotic risperidone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves the reaction of tert-butyl hydrazine with 4-fluorobenzaldehyde to form 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.", "Starting Materials": [ "tert-butyl hydrazine", "4-fluorobenzaldehyde" ], "Reaction": [ "Add tert-butyl hydrazine to a reaction flask", "Add 4-fluorobenzaldehyde to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the solid product and wash with cold water", "Dry the product under vacuum to obtain 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde" ] }

CAS RN

1152874-28-6

Molecular Formula

C14H15FN2O

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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